1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AEBS, and it has been synthesized using different methods. The purpose of
Scientific Research Applications
AEBS has been used in various scientific research applications, including as a fluorescent probe for the detection of proteins and enzymes. It has also been used as a ligand for the synthesis of metal complexes. Additionally, AEBS has been used in the development of biosensors for the detection of biomolecules.
Mechanism of Action
The exact mechanism of action of AEBS is not fully understood. However, it has been suggested that the compound interacts with proteins and enzymes through covalent binding, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
AEBS has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, AEBS has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using AEBS in lab experiments is its high sensitivity and specificity for the detection of proteins and enzymes. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.
Future Directions
There are several future directions for the use of AEBS in scientific research. One potential application is in the development of biosensors for the detection of disease biomarkers. Additionally, AEBS could be used in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of AEBS and its potential applications in various fields.
Conclusion:
In conclusion, 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound that has potential applications in various scientific research fields. It has been synthesized using different methods and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to using AEBS in lab experiments, there are several future directions for its use in the development of biosensors and new drugs.
Synthesis Methods
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone has been synthesized using different methods, including the reaction of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanamine with 1-bromoheptane in the presence of a base. Another method involves the reaction of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanamine with 1-chloroheptane in the presence of a base. These methods have been successful in producing the AEBS compound.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-24(22,23)17-18-14-9-5-6-10-15(14)20(17)13-16(21)19-11-7-3-4-8-12-19/h5-6,9-10H,2-4,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPPSVHCDEUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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